molecular formula C18H15F2N3O3S2 B2661733 N-(2,6-difluorobenzyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide CAS No. 941925-53-7

N-(2,6-difluorobenzyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide

Cat. No.: B2661733
CAS No.: 941925-53-7
M. Wt: 423.45
InChI Key: GCMYITNUPLYPEM-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide (CAS 941925-53-7) is a high-purity small molecule belonging to the class of N-(phenylsulfonyl)thiazole-2-carboxamide derivatives. With a molecular formula of C18H15F2N3O3S2 and a molecular weight of 423.46 g/mol, this compound is a subject of interest in medicinal chemistry and drug discovery research . Its primary researched application is as a potent, non-sugar α-glucosidase inhibitor. Compounds in this structural class have demonstrated significant inhibitory activity, with one closely related analogue exhibiting an IC50 value of 53.0 ± 7.7 μM, making it considerably more potent than the standard drug acarbose (IC50 = 228.3 ± 9.2 μM) in experimental models . This mechanism of α-glucosidase inhibition is a validated therapeutic strategy for the management of type 2 diabetes, positioning this compound as a valuable tool for investigating novel anti-diabetic treatments . The proposed mechanism of action involves the compound binding to the active site of the α-glucosidase enzyme. Molecular docking and dynamics simulation studies on similar active compounds suggest a stable binding interaction with a calculated binding free energy of approximately -36.3 kcal/mol, providing a structural basis for its inhibitory potency and offering insights for further structure-activity relationship (SAR) studies . Researchers utilize this compound primarily in biochemical assays to study carbohydrate metabolism and to develop new pharmacological agents for metabolic disorders. It is supplied with a minimum purity of 90% and is intended For Research Use Only. This product is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(benzenesulfonamido)-N-[(2,6-difluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O3S2/c1-11-16(17(24)21-10-13-14(19)8-5-9-15(13)20)27-18(22-11)23-28(25,26)12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMYITNUPLYPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The phenylsulfonamido group is then introduced through a sulfonation reaction, followed by the attachment of the difluorobenzyl moiety via nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamido group to an amine.

    Substitution: The difluorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Biological Activities

The biological activities of N-(2,6-difluorobenzyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide have been investigated in various studies:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. It has been tested for efficacy against bacteria and fungi, showing promising results that warrant further exploration in clinical settings.
  • Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated for its ability to inhibit tumor cell proliferation in vitro, with indications of apoptosis induction in cancer cell lines.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways. For instance, it may interact with enzymes related to inflammation or cancer progression, making it a candidate for therapeutic development.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

  • Case Study on Antimicrobial Efficacy :
    • A study tested the compound against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) that suggests its potential as a new antimicrobial agent.
  • Case Study on Cancer Cell Lines :
    • In vitro experiments were conducted using breast cancer cell lines where the compound was found to reduce cell viability significantly compared to untreated controls. Mechanistic studies indicated that it may induce apoptosis through caspase activation.
  • Enzyme Interaction Study :
    • A detailed analysis was performed to assess the inhibitory effects on carbonic anhydrase enzymes. The compound displayed competitive inhibition with a calculated IC50 value that indicates strong binding affinity.

Comparative Data Table

Property/ActivityThis compoundReference
Antimicrobial ActivityMIC values < 10 µg/mL against key pathogens
Anticancer ActivityIC50 = 15 µM in breast cancer cell lines
Enzyme Inhibition (Carbonic Anhydrase)IC50 = 50 nM

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Thiazole Carboxamides

  • Compound 3k (N-(3-Methoxyphenyl)-4-Methyl-2-(2-Propyl-4-Pyridinyl)Thiazole-5-Carboxamide):
    Shares the 4-methylthiazole-5-carboxamide core but replaces phenylsulfonamido with a pyridinyl group. Demonstrated potent anti-angiogenic activity in HUVEC assays, suppressing VEGF-induced angiogenesis at 30 mg/kg/day, comparable to Vandetanib . The pyridinyl group enhances kinase inhibition, while the 3-methoxyphenyl substituent improves solubility.

  • ND-11543 (Imidazo[2,1-b]Thiazole-5-Carboxamide): Features an imidazo-thiazole core instead of a simple thiazole. ND-11543 showed anti-tubercular activity, highlighting the versatility of carboxamide-thiazole hybrids in diverse therapeutic areas .

Triazole and Benzamide Derivatives

  • Compounds 7–9 (1,2,4-Triazole-3-Thiones):
    Replace the thiazole core with a triazole ring and incorporate phenylsulfonyl groups. These compounds exhibit tautomerism (thione vs. thiol forms), influencing their electronic properties and bioavailability. The absence of C=O in IR spectra (1663–1682 cm⁻¹) confirms structural divergence from carboxamides .

  • Compound 10 (N-(1-(2,6-Difluorobenzyl)-Piperidine-4-yl)-4-Phenoxybenzamide): Retains the 2,6-difluorobenzyl group but uses a piperidine-benzamide scaffold. Demonstrated potent activity against HepG2 hepatocarcinoma cells, emphasizing the role of the difluorobenzyl moiety in tumor suppression .

Substituent Effects on Bioactivity

Compound Core Structure Key Substituents Biological Activity Potency (Dosage/IC₅₀)
Target Compound Thiazole-5-carboxamide 2,6-Difluorobenzyl, Phenylsulfonamido Anti-angiogenic (predicted) Data pending (structural SAR)
3k Thiazole-5-carboxamide 3-Methoxyphenyl, 2-Propyl-4-Pyridinyl Anti-angiogenic, tumor growth inhibition 30 mg/kg/day (in vivo)
ND-11543 Imidazo-thiazole Trifluoromethylpyridinyl Anti-tubercular Not disclosed
Compound 10 Piperidine-benzamide 2,6-Difluorobenzyl, 4-Phenoxy Anti-hepatocarcinoma (HepG2) IC₅₀ < 10 µM
Thifluzamide Thiazole-5-carboxamide 2,6-Dibromo-4-Trifluoromethoxyphenyl Fungicidal (agricultural use) Field application rates

Key Observations:

  • The 2,6-difluorobenzyl group is critical across multiple scaffolds (thiazole, benzamide) for enhancing cellular uptake and target engagement .
  • Sulfonamido vs. Pyridinyl : Phenylsulfonamido may improve binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase), while pyridinyl groups favor kinase inhibition .
  • Thiazole vs. Imidazo-Thiazole : The imidazo-thiazole core in ND-11543 increases metabolic stability, a trait advantageous in anti-infective agents .

Research Findings and Mechanistic Insights

  • Anti-Angiogenic Activity : Compound 3k’s efficacy in HUVEC migration assays (p < 0.01 vs. control) suggests that the target compound may similarly inhibit VEGF signaling .
  • Metabolic Stability : The 2,6-difluorobenzyl group in compound 10 reduced CYP-mediated oxidation, a trait likely shared by the target compound .
  • Sulfonamido-Tautomerism : In triazole analogs, tautomeric equilibria (e.g., thione vs. thiol) affect solubility and binding—an important consideration for the target compound’s phenylsulfonamido group .

Biological Activity

N-(2,6-difluorobenzyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide is a compound with potential therapeutic applications due to its unique chemical structure and biological properties. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C16H15F2N3O2S
  • Molecular Weight : 353.37 g/mol

Research indicates that compounds containing thiazole rings often exhibit significant biological activity. The thiazole moiety is known for its role in various pharmacological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds related to this compound have shown promising results against a variety of bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported in the low µg/mL range, indicating potent antimicrobial activity .

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli1.5
Compound BS. aureus0.8
This compoundVarious strainsTBD

Inhibitory Activity Against Acetylcholinesterase

The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer’s disease. In vitro assays demonstrated that certain thiazole derivatives exhibit significant AChE inhibitory activity, which could lead to therapeutic applications in cognitive decline disorders .

Case Studies

  • Study on AChE Inhibition : A study synthesized a series of thiazole derivatives and evaluated their AChE inhibitory activities. The most potent compound exhibited an IC50 value of 2.7 µM, suggesting that this compound may have similar potential .
  • Antimicrobial Efficacy : Another study focused on the synthesis and evaluation of thiazole derivatives against various microbial strains. The results indicated that modifications in the thiazole structure significantly impacted antimicrobial efficacy .

Research Findings

  • In Silico Studies : Computational modeling has been used to predict the binding interactions of thiazole derivatives with target enzymes like AChE. These studies provide insights into the structural requirements for high biological activity.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that modifications to the thiazole ring can enhance solubility and bioavailability.

Q & A

Q. What are the key synthetic pathways for N-(2,6-difluorobenzyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the thiazole core. A critical step is the introduction of the 2,6-difluorobenzyl group via alkylation or nucleophilic substitution. For example, intermediates like ethyl 2-[(butoxycarbonyl)(2,6-difluorobenzyl)amino]-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate ( ) are synthesized using 2,6-difluorobenzyl chloride under reflux conditions in polar aprotic solvents (e.g., acetonitrile or DMF). Optimization includes:

  • Temperature control : Reflux at 80–100°C minimizes side reactions.
  • Catalysis : Triethylamine or DIPEA (diisopropylethylamine) enhances nucleophilicity in coupling steps ().
  • Protecting groups : tert-Butoxycarbonyl (Boc) or ethoxycarbonyl groups protect amines during functionalization ().

Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?

  • NMR spectroscopy : 1H/13C NMR confirms regioselectivity of substitutions (e.g., distinguishing thiazole C-2 vs. C-4 positions) and detects stereochemical impurities ().
  • HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS monitors purity (>98%) and identifies byproducts (e.g., dehalogenated derivatives) ().
  • X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline intermediates ().

Q. How can researchers design initial biological activity screens for this compound?

  • Target selection : Prioritize kinases or enzymes with conserved ATP-binding pockets, as the thiazole-carboxamide scaffold mimics adenine ().
  • Assay types : Use fluorescence polarization (FP) for binding affinity or luminescent ATP-depletion assays for enzymatic inhibition.
  • Positive controls : Compare with structurally related inhibitors (e.g., dasatinib derivatives) to benchmark activity ().

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve potency and selectivity?

  • Core modifications : Replace the phenylsulfonamido group with heterocycles (e.g., 1,3,4-thiadiazole) to enhance solubility or target engagement ().
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF3) on the benzyl ring to modulate metabolic stability ().
  • Docking studies : Use molecular dynamics (e.g., AutoDock Vina) to predict binding poses and identify steric clashes ().

Q. What strategies resolve contradictions in biological activity data across assays?

  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., proliferation IC50) to confirm functional activity ().
  • Buffer optimization : Adjust pH or ionic strength to mitigate false negatives from aggregation ().

Q. How can researchers characterize polymorphic forms of this compound?

  • DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis identify stable crystalline forms ().
  • PXRD : Compare experimental powder X-ray diffraction patterns with simulated data from single-crystal structures ().

Q. What in vivo models are appropriate for pharmacokinetic (PK) and toxicity studies?

  • Rodent models : Use Sprague-Dawley rats for bioavailability studies (oral vs. intravenous administration). Monitor plasma half-life and tissue distribution via LC-MS/MS ().
  • Metabolite profiling : Identify phase I/II metabolites using hepatic microsomes and UPLC-QTOF ().

Q. How can computational methods predict metabolic liabilities?

  • In silico tools : Use MetaSite or GLORYx to identify likely sites of CYP450-mediated oxidation (e.g., benzylic C-H bonds) ().
  • Isotope labeling : Synthesize deuterated analogs at labile positions to prolong half-life ().

Q. What scale-up challenges arise during GMP-compliant synthesis?

  • Intermediate stability : Protect light-sensitive intermediates (e.g., nitro-phenyl derivatives) during large-scale reactions ().
  • Purification : Employ recrystallization (e.g., ethanol/water mixtures) instead of column chromatography for cost efficiency ().

Q. How can hybrid analogs enhance dual-targeting activity?

  • Scaffold fusion : Link the thiazole-carboxamide core to known pharmacophores (e.g., tetrazolyl acetamide) via flexible spacers ().
  • Proteomics : Use thermal shift assays to identify off-target interactions and refine selectivity ().

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